![molecular formula C12H14N2O2 B1596468 Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate CAS No. 306278-47-7](/img/structure/B1596468.png)
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Overview
Description
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is a chemical compound with the molecular formula C12H14N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate typically involves the reaction of 1-ethyl-2-methylbenzimidazole with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Synthesis Steps:
-
Reagents:
- Methanol
- 1-Ethyl-2-methylbenzodiazole-5-carboxylic acid
- Thionyl chloride
- Sodium bicarbonate
-
Procedure:
- Dissolve the acid in methanol and add thionyl chloride.
- Stir the mixture at elevated temperatures (20–70°C) for 24 hours.
- After cooling, neutralize with sodium bicarbonate and extract the product using ethyl acetate.
- Yield: The final product is obtained as a beige solid with a melting point range of 118–121°C .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound derivatives. Research indicates that modifications to the benzimidazole structure can enhance antibacterial activity against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study: Synthesis of Derivatives
A study synthesized several derivatives of methyl benzimidazole-5-carboxylate by introducing substituents at the second position of the benzimidazole ring. These derivatives exhibited improved antibacterial activity compared to their parent compounds. Notably, compounds with a 4-methylpiperidinyl group demonstrated significant efficacy against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/ml .
Applications in Medicinal Chemistry
This compound and its derivatives are being investigated for their potential use in treating various infections due to their antimicrobial properties. The structural modifications aimed at enhancing solubility and bioavailability are critical for developing effective pharmaceutical agents.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is similar to other benzimidazole derivatives, such as Methyl 2-methylbenzimidazole-5-carboxylate and Methyl 1-methylbenzimidazole-5-carboxylate. The presence of the ethyl group at the 1-position distinguishes it from other compounds in the benzimidazole family.
Biological Activity
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is a compound featuring a benzimidazole core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H13N3O2 and a molecular weight of approximately 218.25 g/mol. The compound consists of a benzimidazole ring substituted with an ethyl group at the 1-position and a methyl ester at the 5-position. This unique structure contributes to its reactivity and potential biological activities.
The biochemical properties of this compound suggest that it can interact with various biomolecules, including enzymes and receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can significantly influence enzyme activity and protein function. For instance, it may interact with cytochrome P450 enzymes, potentially altering metabolic pathways.
The compound exerts its biological effects through several mechanisms:
- Enzyme Interaction : It can bind to specific enzymes, either inhibiting or activating their activity by interacting with active or allosteric sites.
- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it may influence gene expression related to cell growth, differentiation, and apoptosis.
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in anticancer applications.
Cellular Effects
The effects of this compound on cellular functions are multifaceted:
- Cell Signaling : It can modulate signaling pathways by affecting kinases and phosphatases, leading to alterations in downstream signaling events.
- Cell Proliferation and Differentiation : Long-term exposure studies have indicated that this compound can influence cell proliferation rates and differentiation processes in various cell types.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as MCF cells. Flow cytometry results indicated that it accelerates apoptosis in a dose-dependent manner .
- In vivo studies demonstrated that treatment with this compound suppressed tumor growth in animal models, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Preliminary findings suggest that this compound may also exhibit antimicrobial properties. Interaction studies indicate that it could bind to microbial enzymes or receptors relevant to its antimicrobial activities; however, further research is required to elucidate these interactions fully.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | C13H15N3O2 | Contains an ethyl ester instead of a methyl ester |
Methyl 2-methylbenzimidazole-5-carboxylate | C12H13N3O2 | Lacks ethyl group; simpler structure |
Methyl 1-benzylbenzimidazole-5-carboxylate | C15H15N3O2 | Contains a benzyl group; potentially different reactivity |
These comparisons highlight the structural diversity among benzimidazole derivatives and their varying biological activities.
Properties
IUPAC Name |
methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJIRVRIUQJCQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351406 | |
Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306278-47-7 | |
Record name | Methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306278-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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